molecular formula C2H2F2N4 B2969129 5-(difluoromethyl)-2H-tetrazole CAS No. 1934814-84-2

5-(difluoromethyl)-2H-tetrazole

Cat. No.: B2969129
CAS No.: 1934814-84-2
M. Wt: 120.063
InChI Key: YSUSOIHFLCQBLT-UHFFFAOYSA-N
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Description

5-(Difluoromethyl)-2H-tetrazole: is a chemical compound that has garnered significant interest in recent years due to its unique properties and potential applications in various fields. This compound is characterized by the presence of a difluoromethyl group attached to a tetrazole ring, which imparts distinct chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(difluoromethyl)-2H-tetrazole typically involves the introduction of a difluoromethyl group to a tetrazole precursor. One common method involves the reaction of a tetrazole derivative with difluoromethylating agents under specific conditions. For instance, the use of difluorocarbene precursors in the presence of a base can facilitate the formation of the desired compound .

Industrial Production Methods: Industrial production of this compound often employs continuous flow processes to ensure high yield and purity. The use of fluoroform as a difluoromethylating agent in a continuous flow setup has been reported to be an efficient method for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 5-(Difluoromethyl)-2H-tetrazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl oxides, while substitution reactions can produce a variety of substituted tetrazoles .

Scientific Research Applications

Chemistry: In chemistry, 5-(difluoromethyl)-2H-tetrazole is used as a building block for the synthesis of more complex molecules. Its unique properties make it valuable in the development of new materials and catalysts .

Biology: The compound has shown potential in biological research, particularly in the study of enzyme inhibition and protein interactions. Its ability to form stable complexes with biological molecules makes it a useful tool in biochemical studies .

Medicine: In medicine, this compound is being investigated for its potential therapeutic applications. It has been studied as a potential drug candidate for the treatment of various diseases due to its ability to modulate specific biological pathways .

Industry: In the industrial sector, the compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and other high-tech industries .

Mechanism of Action

The mechanism of action of 5-(difluoromethyl)-2H-tetrazole involves its interaction with specific molecular targets. The difluoromethyl group can form strong hydrogen bonds and interact with various enzymes and proteins. This interaction can modulate the activity of these biological molecules, leading to specific physiological effects .

Comparison with Similar Compounds

  • 5-(Trifluoromethyl)-2H-tetrazole
  • 5-(Chloromethyl)-2H-tetrazole
  • 5-(Bromomethyl)-2H-tetrazole

Comparison: Compared to its analogs, 5-(difluoromethyl)-2H-tetrazole exhibits unique properties due to the presence of the difluoromethyl group. This group imparts higher stability and reactivity, making the compound more versatile in various applications. Additionally, the difluoromethyl group enhances the compound’s ability to form hydrogen bonds, which is beneficial in biological and medicinal chemistry .

Properties

IUPAC Name

5-(difluoromethyl)-2H-tetrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2F2N4/c3-1(4)2-5-7-8-6-2/h1H,(H,5,6,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSUSOIHFLCQBLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NNN=N1)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2F2N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

120.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1934814-84-2
Record name 5-(difluoromethyl)-2H-1,2,3,4-tetrazole
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